Sodium stibogluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Established Treatment for Leishmaniasis:

- SSG is the first-line treatment for various forms of leishmaniasis, a parasitic disease transmitted by sandflies. Clinical trials have shown its effectiveness against different Leishmania species, particularly Leishmania braziliensis, which causes cutaneous leishmaniasis []. A study published in The Journal of Infectious Diseases demonstrated a high cure rate (around 96%) for L. braziliensis infections using SSG compared to other treatment options [].

Combination Therapy for Enhanced Efficacy:

- Research has explored combining SSG with other medications to improve treatment outcomes. A study published in the National Institutes of Health's PMC database found that the combination of SSG and paromomycin offered a safe and effective first-line treatment for visceral leishmaniasis in Eastern Africa [].

Investigation into Treatment Regimens:

- Scientific research continues to evaluate different treatment regimens using SSG. A recent study in PLOS Neglected Tropical Diseases explored the effectiveness of intralesional SSG for localized cutaneous leishmaniasis, highlighting the need for further research on optimizing treatment approaches [].

Studies on Drug Resistance:

- As with many medications, the emergence of resistance to SSG is a growing concern. Research is ongoing to understand the mechanisms of resistance and develop alternative treatment strategies [].

Exploration of New Applications:

- Beyond leishmaniasis, some scientific studies have investigated the potential use of SSG for other conditions. However, more research is needed to confirm its efficacy in these areas.

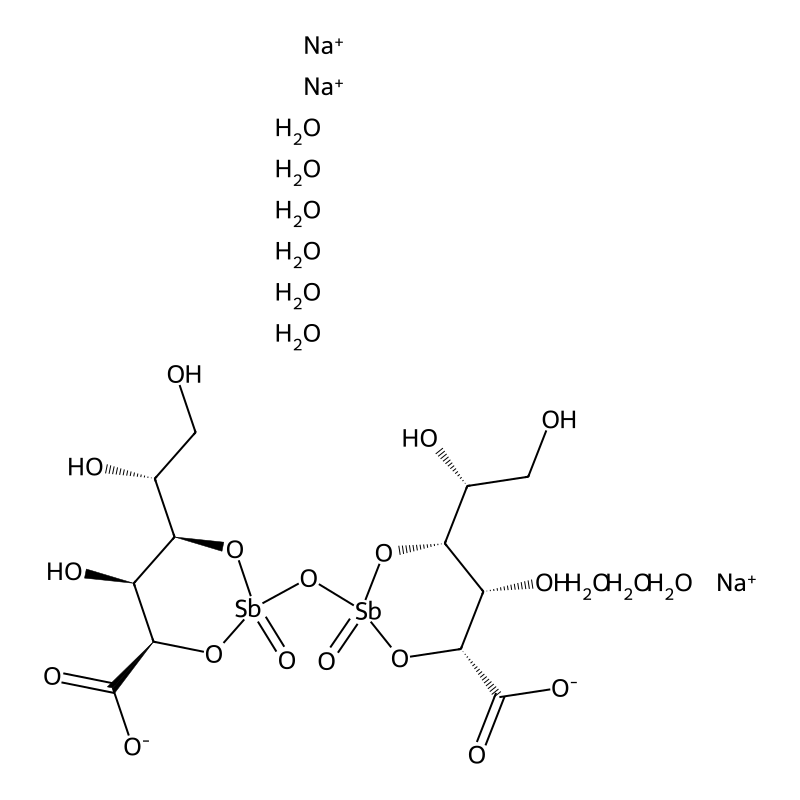

Sodium stibogluconate, also known as sodium antimony(V) gluconate, has the chemical formula and a molar mass of approximately 910.9 g/mol. It is an ionic compound that is freely soluble in water. The compound has been utilized since the 1940s and is included on the World Health Organization's List of Essential Medicines due to its effectiveness against leishmaniasis, particularly visceral leishmaniasis, which can be fatal if untreated .

The exact mechanism by which sodium stibogluconate kills Leishmania parasites is not fully understood []. However, it's believed to involve its interaction with essential parasite enzymes containing thiol groups (-SH). This disrupts the parasite's energy metabolism by inhibiting the production of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) [].

Sodium stibogluconate exhibits significant biological activity against Leishmania species. Its mechanism of action is not fully understood but is thought to involve the inhibition of macromolecular synthesis by reducing available adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Studies have shown that sodium stibogluconate can reduce the incorporation of labeled purines into nucleoside triphosphates in Leishmania mexicana, indicating its impact on DNA and RNA synthesis .

The synthesis of sodium stibogluconate can be summarized as follows:

- Reactants: Antimony pentoxide and sodium hydroxide.

- Reaction Conditions: Typically performed under controlled temperature and pH conditions to ensure complete reaction and solubility.

- Product Isolation: The resulting solution is purified to isolate sodium stibogluconate, which is then formulated for medical use.

This method has been employed since the late 1940s, particularly in India, where it was first introduced for treating visceral leishmaniasis .

Sodium stibogluconate is primarily used in the treatment of various forms of leishmaniasis, including:

- Visceral Leishmaniasis: The most severe form, affecting internal organs.

- Cutaneous Leishmaniasis: Characterized by skin ulcers.

- Mucocutaneous Leishmaniasis: Involves lesions in mucous membranes.

In addition to its established use for leishmaniasis, research is ongoing into its potential applications in treating acute myeloid leukemia due to its ability to inhibit cellular processes critical for tumor growth .

Sodium stibogluconate has been studied for its interactions with other compounds and biological systems. Notably:

- It has shown potential interactions with arsenic compounds, where both share similar mechanisms of action against Leishmania.

- Resistance patterns have emerged in Leishmania populations treated with antimony compounds, necessitating further research into combination therapies that include sodium stibogluconate alongside newer agents like miltefosine or liposomal amphotericin B .

Similar Compounds: Comparison

Several compounds share similarities with sodium stibogluconate, particularly within the realm of antimonial drugs. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Stibogluconate | Leishmaniasis treatment | Pentavalent antimony; effective against multiple forms of leishmaniasis | |

| Antimony Trioxide | Treatment for schistosomiasis | Trivalent form; less effective against leishmaniasis | |

| Miltefosine | C₁₈H₃₁N₃O₅P | Leishmaniasis treatment | Oral administration; effective against resistant strains |

| Liposomal Amphotericin B | C₃₃H₅₅N₃O₁₂ | Fungal infections and leishmaniasis | Encapsulated formulation improves bioavailability and reduces toxicity |

| Paromomycin | C₂₁H₄₃N₇O₁₅ | Leishmaniasis treatment | Aminoglycoside antibiotic; used in combination therapies |

Sodium stibogluconate's unique position arises from its specific effectiveness against leishmaniasis and its historical significance as one of the earliest treatments for this disease.

Flow Injection Analysis with Spectrophotometric Detection

Flow injection analysis represents a cornerstone technique for the quantitative determination of pentavalent antimony in sodium stibogluconate pharmaceutical formulations [1]. This methodology exploits the specific redox chemistry of pentavalent antimony, wherein the sample solution undergoes direct injection into a carrier stream containing iodide ions, followed by in situ mixing with an acidic stream [1]. The analytical principle centers on the redox reaction between pentavalent antimony and acidified iodide, which liberates iodine that can be monitored spectrophotometrically at 350 nanometers [1].

The closed-system design of flow injection analysis provides significant advantages in preventing interference from atmospheric oxygen while simultaneously minimizing interference from competing side reactions [1]. The rapid reaction kinetics inherent to this system enhance analytical throughput while maintaining precision. Critical to the success of this methodology is the utilization of tartaric acid as the solvent medium for both sample and standard solutions, which ensures adherence to Beer's law across the pentavalent antimony concentration range of 0.01 to 0.2 percent weight per volume [1].

| Analytical Parameter | Performance Specification |

|---|---|

| Detection Wavelength | 350 nanometers |

| Linear Range | 0.01-0.2% (w/v) |

| Reaction Time | <30 seconds |

| Sample Injection Volume | 10-100 microliters |

| Carrier Stream | Potassium iodide solution |

| Matrix Solvent | Tartaric acid |

The method demonstrates exceptional specificity for the pentavalent oxidation state when analyzing ionic mixtures containing both pentavalent and trivalent antimony species [1]. Validation studies conducted on pharmaceutical preparations have established the method's reliability for routine quality control applications [1]. The technique's applicability extends beyond sodium stibogluconate to other pentavalent antimony sources, provided matrix interference remains minimal [1].

Enhanced flow injection systems incorporating hydride generation have demonstrated superior detection capabilities, achieving limits of detection as low as 0.5 milligrams per liter for antimony species [2] [3]. These systems utilize tetrahydroborate-form anion exchangers to generate stibine, which is subsequently detected by atomic absorption spectrometry [4]. The hydride generation approach provides analytical throughput of up to 120 samples per hour with precision values typically below 5 percent relative standard deviation [2].

Redox Titration Methods for Pentavalent Antimony Quantification

Redox titration methodologies constitute fundamental approaches for the precise quantification of pentavalent antimony in complex matrices [5] [6]. These methods capitalize on controlled oxidation-reduction reactions to achieve accurate stoichiometric determinations. The most extensively validated approach involves the potentiometric determination using potassium bromate or potassium permanganate as the primary oxidant [5].

The analytical procedure necessitates preliminary reduction of pentavalent antimony species to the trivalent state using metallic aluminum powder under acidic conditions [5]. This reductive decomposition step is critical for liberating antimony from complex coordination environments, particularly in the case of hexafluoroantimoniate complexes [5]. The precipitated metallic antimony undergoes quantitative reoxidation to the trivalent state, which subsequently serves as the target analyte for redox titration [5].

| Titration Method | Oxidant | Stoichiometry | Precision (RSD %) | Concentration Range |

|---|---|---|---|---|

| Potassium Bromate | KBrO₃ | 6 Sb³⁺ : 1 BrO₃⁻ | <0.6% | 5-25 mg Sb |

| Potassium Permanganate | KMnO₄ | 5 Sb³⁺ : 1 MnO₄⁻ | <0.6% | 5-25 mg Sb |

| Iodometric | I₂ | 2 Sb³⁺ : 1 I₂ | 2-5% | Variable |

Potentiometric endpoint detection provides superior precision compared to visual indicator methods, achieving relative standard deviations below 0.6 percent for antimony concentrations in the 5 to 25 milligram range [5]. The presence of chelating ligands such as ethylenediaminetetraacetic acid and citrate during the acid hydrolysis step serves to stabilize the trivalent oxidation state of antimony, preventing unwanted oxidation during sample preparation [5].

Iodometric titration represents an alternative approach wherein trivalent antimony undergoes oxidation to the pentavalent state through reaction with iodine [6]. This method employs direct titration with 0.1 normal iodine solution in a mildly alkaline medium rendered by sodium borate addition [6]. The endpoint determination utilizes starch indicator, with the appearance of a persistent blue color signifying completion of the redox reaction [6]. Each milliliter of 0.1 normal iodine corresponds to 16.70 milligrams of antimony potassium tartrate trihydrate [6].

The accuracy of redox titration methods typically ranges from 99 to 101 percent recovery, making them suitable for pharmacopeial analysis requirements [6]. However, these methods are susceptible to interference from organic matter and other reducing species present in complex matrices [5]. Careful sample preparation and the use of appropriate masking agents are essential for maintaining analytical integrity [5].

Chromatographic Separation Techniques

Mixed-Mode High Performance Liquid Chromatography for Complex Mixture Resolution

Mixed-mode high performance liquid chromatography represents the most sophisticated approach for resolving the complex mixture of antimony-gluconate species present in sodium stibogluconate formulations [7] [8]. This technique combines multiple retention mechanisms, typically reversed-phase partitioning with ion-exchange interactions, enabling the separation of compounds that would otherwise coelute using conventional single-mode chromatography [7].

The fundamental principle underlying mixed-mode separation lies in the simultaneous exploitation of hydrophobic interactions and electrostatic forces between analytes and the stationary phase [9] [10]. For sodium stibogluconate analysis, this dual-mode retention mechanism proves essential for resolving the numerous antimony-gluconate complexes of varying stoichiometry including 1:1, 1:2, 1:3, 2:2, 2:3, 2:4, 3:3, and 3:4 complexes that form upon dilution [7] [8].

| Complex Stoichiometry | Retention Characteristics | Relative Abundance | Molecular Mass Range |

|---|---|---|---|

| 1:1 Sb-gluconate | Strong retention, sharp peaks | High after dilution | Low molecular mass |

| 1:2 Sb-gluconate | Moderate retention | Medium | Low molecular mass |

| 2:2 Sb-gluconate | Variable retention | Medium | Medium molecular mass |

| Polymeric complexes | Weak retention, broad peaks | High in concentrated solutions | High molecular mass |

The chromatographic system utilizes a pH gradient mobile phase containing chelating agents to facilitate the separation of various antimony species [7]. The mobile phase composition typically incorporates ethylenediaminetetraacetic acid or citrate buffers operating within a pH range of 4.0 to 5.5 [11]. This pH range ensures optimal ionization of both the antimony complexes and the stationary phase functional groups, maximizing separation efficiency [11].

Detection systems coupled to mixed-mode high performance liquid chromatography include inductively coupled plasma mass spectrometry and electrospray mass spectrometry, providing both elemental and molecular information about the separated species [7] [8]. The inductively coupled plasma mass spectrometry detection enables quantification of antimony content in each resolved peak, while electrospray mass spectrometry provides molecular weight confirmation and structural information [7].

Resolution optimization in mixed-mode systems requires careful adjustment of multiple chromatographic parameters including mobile phase ionic strength, pH, and organic solvent concentration [9] [12]. The ability to independently control these variables provides unprecedented selectivity for antimony speciation analysis [9]. Column temperature also plays a critical role, with elevated temperatures typically improving peak shapes and reducing analysis times [12].

The mixed-mode approach successfully addresses the challenge of polymeric antimony species that cause poor chromatographic recoveries in conventional anion-exchange systems [11] [13]. These polymeric species, formed through condensation reactions between antimony and organic ligands, require acidic hydrolysis pretreatment combined with the use of strong chelating ligands in the mobile phase to achieve quantitative recovery [11] [13].

Ion-Pair Chromatography of Degradation Byproducts

Ion-pair chromatography provides a specialized approach for analyzing antimony degradation products formed during storage or processing of sodium stibogluconate formulations [14] [15]. This technique employs hydrophobic ion-pairing reagents that form electrostatic complexes with charged antimony species, converting them into neutral, lipophilic complexes suitable for reversed-phase separation [15].

The analytical methodology centers on the formation of ion pairs between antimony-containing anions and cationic pairing reagents such as rhodamine B or tetrabutylammonium [16] [15]. These ion pairs exhibit enhanced retention on conventional octadecylsilyl stationary phases, enabling separation based on the hydrophobicity of the resulting complexes [15]. The technique proves particularly valuable for analyzing hexachloroantimoniate complexes and other anionic antimony species [15].

| Ion-Pair Reagent | Target Analytes | Detection Method | Sensitivity | Analysis Time |

|---|---|---|---|---|

| Rhodamine B | Hexachloroantimoniate | Spectrophotometric | Moderate | 15-25 minutes |

| Tetrabutylammonium | Mixed Sb complexes | UV/MS | Good | 20-30 minutes |

| Tributylamine | Anionic Sb species | Conductometric | High | 18-28 minutes |

The optimization of ion-pair chromatography requires careful selection of the pairing reagent concentration, typically ranging from 1 to 10 millimolar in the mobile phase [16]. Higher concentrations improve retention of highly charged species but may lead to increased baseline noise and reduced column lifetime [16]. The pH of the mobile phase significantly influences the ionization state of both the analyte and the pairing reagent, necessitating precise pH control for reproducible separations [16].

Degradation product analysis using ion-pair chromatography has revealed the formation of various antimony species during pharmaceutical storage [17]. These degradation products include both oxidized antimony complexes and species formed through ligand exchange reactions [17]. The technique enables the detection and quantification of preservative-related compounds such as meta-chlorocresol, which can significantly impact the apparent antimony content measurements [17].

Detection systems for ion-pair chromatography include ultraviolet spectrophotometry and mass spectrometry, with the latter providing structural confirmation of degradation products [16]. Mass spectrometric detection requires careful optimization of ionization conditions due to the presence of ion-pairing reagents, which can suppress analyte ionization [16]. Alternative detection approaches include conductometric detection for ionic species and atomic spectroscopic methods for element-specific detection [16].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

Wikipedia

Dates

[2]. Keke Fan et al. Sodium Stibogluconate Interacts with IL-2 in Anti-Renca Tumor Action via a T Cell-Dependent Mechanism in Connection with Induction of Tumor-Infiltrating Macrophages. The journal of immunology. 2016 Sep 27.